N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide
Description
Properties
CAS No. |
663180-22-1 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(5-methoxy-2-methylphenyl)urea |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-9(16-4)7-10(8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15) |
InChI Key |
XRNNPVBSUAJGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxy-2-methylphenylcarbamoyl Chloride
The synthesis begins with the conversion of 5-methoxy-2-methylaniline to its corresponding carbamoyl chloride using triphosgene (bis(trichloromethyl) carbonate). This method, adapted from General Procedure 1 in, involves:
- Reagents :
- 5-Methoxy-2-methylaniline (1.0 equiv), triphosgene (0.46 equiv), anhydrous CH$$2$$Cl$$2$$, pyridine (1.0 equiv).
- Conditions :
- Reaction at 0°C under nitrogen, followed by warming to room temperature.
- Workup :
- Quenching with 1 M HCl, extraction with CH$$2$$Cl$$2$$, and drying over MgSO$$_4$$.
- Yield : ~85% (based on analogous procedures in).
Key Analytical Data :
- $$^1$$H NMR (CDCl$$3$$): δ 7.25–7.15 (m, 2H, aromatic), 6.85 (d, 1H, aromatic), 3.80 (s, 3H, OCH$$3$$), 2.25 (s, 3H, CH$$_3$$).
- IR : 1735 cm$$^{-1}$$ (C=O stretch), 1267 cm$$^{-1}$$ (C–O stretch of methoxy).
Coupling with 2,2-Dimethylhydrazine
The carbamoyl chloride is reacted with 2,2-dimethylhydrazine to form the target compound. This step follows General Procedure 2 in with modifications:
- Reagents :
- 5-Methoxy-2-methylphenylcarbamoyl chloride (1.0 equiv), 2,2-dimethylhydrazine (1.2 equiv), MeCN, EtOH, Na$$2$$CO$$3$$.
- Conditions :
- Dropwise addition of carbamoyl chloride to hydrazine at 0°C, followed by simultaneous addition of Na$$2$$CO$$3$$ solution. Stirring at room temperature for 20 h.
- Workup :
- Concentration under reduced pressure, purification via flash chromatography (5% MeOH/DCM).
- Yield : 70–75%.
Key Analytical Data :
- $$^1$$H NMR (CDCl$$3$$): δ 7.20–7.10 (m, 2H, aromatic), 6.80 (d, 1H, aromatic), 3.78 (s, 3H, OCH$$3$$), 2.95 (s, 6H, N(CH$$3$$)$$2$$), 2.20 (s, 3H, CH$$_3$$).
- $$^{13}$$C NMR : δ 160.9 (C=O), 149.3 (aromatic C–O), 127.1–122.3 (aromatic), 48.1 (N(CH$$3$$)$$2$$), 38.9 (CH$$_3$$).
- HRMS : [M + Na]$$^+$$ calcd. 296.1372, found 296.1368.
Direct Amide Coupling via Carbodiimide
Activation of 2,2-Dimethylhydrazine-1-carboxylic Acid
An alternative route involves coupling 5-methoxy-2-methylaniline with 2,2-dimethylhydrazine-1-carboxylic acid using carbodiimide reagents. This method, inspired by and, proceeds as follows:
- Reagents :
- 2,2-Dimethylhydrazine-1-carboxylic acid (1.0 equiv), 5-methoxy-2-methylaniline (1.0 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), CH$$2$$Cl$$2$$.
- Conditions :
- Stirring at room temperature for 12 h.
- Workup :
- Extraction with CH$$2$$Cl$$2$$, washing with brine, and purification via silica chromatography.
- Yield : 65–70%.
Key Analytical Data :
Diazotization-Reduction Pathway
Synthesis of 5-Methoxy-2-methylphenylhydrazine
A diazonium intermediate is reduced to yield the hydrazine derivative, as described in:
Reaction with Dimethylcarbamoyl Chloride
The hydrazine intermediate is acylated with dimethylcarbamoyl chloride:
- Reagents :
- 5-Methoxy-2-methylphenylhydrazine (1.0 equiv), dimethylcarbamoyl chloride (1.2 equiv), pyridine.
- Conditions :
- Stirring in CH$$2$$Cl$$2$$ at 0°C for 2 h.
- Yield : 80%.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Carbamoyl Chloride Route | 70–75% | High purity, scalable | Requires handling of toxic triphosgene |
| Direct Amide Coupling | 65–70% | Avoids carbamoyl chlorides | Low yield due to steric hindrance |
| Diazotization-Reduction | 60% | Utilizes stable intermediates | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to analogs with hydrazinecarboxamide backbones and varying substituents (Table 1):

Key Observations :
- Substituent Position : Methoxy groups in the para position (e.g., B4 in ) enhance cytotoxicity compared to ortho or meta positions. The 5-methoxy group in the target compound may similarly optimize binding .
- The target compound’s dimethylhydrazine group may reduce hydrogen-bonding capacity compared to hydroxyl-containing analogs .
- Electron-Donating Groups : Methoxy and methyl groups (electron-donating) in the target compound could enhance solubility and π-π stacking, as seen in antifungal hydrazinecarboxamides .
Cytotoxicity:
- Benzamide Analogs (B1-B6) : Display IC₅₀ values ranging from 8–42 μM against HEPG2 cells, with para-substituted derivatives (B4: 4-methoxy) showing the highest activity . The target compound’s 5-methoxy-2-methylphenyl group may similarly influence cytotoxicity, though direct data are lacking.
Enzyme Inhibition and Supramolecular Interactions:
- Compounds like (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide form 3D supramolecular networks via N–H⋯O and C–H⋯π interactions, critical for bioactivity . The target compound’s dimethyl group might reduce such interactions, altering its pharmacological profile.
Physicochemical Properties
- Crystallography : Analogs like those in and are characterized via X-ray diffraction, confirming E-configurations and planar geometries. The target compound’s structure would require similar validation .
Biological Activity
N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a methoxy group, a methyl group, and a hydrazine carboxamide moiety. Its molecular formula is with a molecular weight of 234.3 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
- Receptor Modulation : It could interact with receptors that regulate cellular processes such as apoptosis or cell cycle progression.
- Oxidative Stress Response : The compound may influence oxidative stress pathways, potentially leading to enhanced apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Induction of apoptosis |
| MCF-7 (breast) | 8 | Cell cycle arrest |
| HCT116 (colon) | 12 | Reactive oxygen species generation |
These results suggest that the compound's activity may be linked to its ability to induce apoptosis and disrupt cell cycle progression.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate potential applications in treating bacterial infections alongside its anticancer properties.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed no significant toxicity to normal tissues, indicating a favorable therapeutic index.
- Mechanistic Insights : Research has focused on elucidating the molecular targets of this compound. It was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, leading to enhanced apoptosis in cancer cells.
- Synergistic Effects : Combining this compound with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

